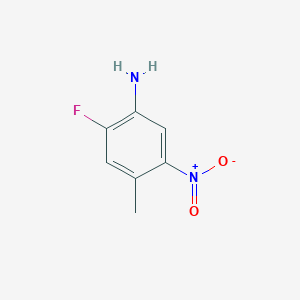

2-Fluoro-4-methyl-5-nitroaniline

描述

Contextual Significance of 2-Fluoro-4-methyl-5-nitroaniline within Substituted Anilines

This compound (C7H7FN2O2) is a substituted aniline (B41778) that holds specific importance as a versatile intermediate in multi-step organic synthesis. nih.gov Its structure, featuring a fluorine atom, a methyl group, and a nitro group positioned strategically on the aniline ring, allows for a range of selective chemical modifications. The amine group can be diazotized and replaced, the nitro group can be reduced to a second amine, and the fluorine atom can participate in nucleophilic aromatic substitution reactions, albeit under specific conditions.

This trifunctional nature makes it a valuable starting material. For instance, related structures like 2-fluoro-4-nitroaniline (B181687) are used as raw materials in diazotization-bromination reactions, followed by cyanation to produce fluorinated nitrobenzonitriles, which are important industrial intermediates. google.com The specific substitution pattern of this compound makes it a bespoke building block, likely designed for the synthesis of complex target molecules where precise control over regiochemistry is essential. Its utility is primarily seen in its role as a precursor, where each functional group can be sequentially or selectively manipulated to build more elaborate chemical architectures.

Historical and Current Research Landscape of Aryl Halogenated Nitroanilines

The study of aryl halogenated nitroanilines is rooted in the broader history of aromatic chemistry. Early research often focused on the fundamental reactions of these compounds, such as the nitration of halogenated anilines or the halogenation of nitroanilines. For example, the synthesis of o-nitroaniline can be achieved through the nitration and subsequent hydrolysis of acetanilide. orgsyn.org Over time, the focus has shifted towards harnessing the unique reactivity of these compounds for specific synthetic goals.

Current research continues to explore new and more efficient ways to synthesize and utilize these building blocks. A significant area of investigation is the catalytic reduction of the nitro group in the presence of other sensitive functional groups like halogens. nih.gov For example, studies have shown the effective reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their corresponding phenylenediamines using nanocatalysts. nih.gov Furthermore, the development of novel synthetic methods, such as efficient amidation reactions to create complex amides from nitroanilines, remains an active field of research. nih.gov The synthesis of related compounds, like 2-fluoro-5-nitroaniline (B1294389), has been well-documented, often starting from precursors like 2,4-dinitrofluorobenzene through selective reduction. prepchem.com The ongoing interest in aryl halogenated nitroanilines underscores their enduring importance as key intermediates in the creation of novel and functional molecules for a wide range of scientific and industrial applications.

Compound Data

Below are the properties for the primary compound discussed in this article.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C7H7FN2O2 | nih.gov |

| CAS Number | 259860-00-9 | nih.govchemicalbook.com |

| Molecular Weight | 170.14 g/mol | nih.gov |

Mentioned Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNUNDAIKLDJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259860-00-9 | |

| Record name | 2-fluoro-4-methyl-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Nitroaniline

Direct Electrophilic Aromatic Nitration Strategies

The introduction of a nitro group onto an aromatic ring, particularly one already substituted, requires careful consideration of directing effects and reaction conditions to achieve the desired regioselectivity and yield.

Mechanistic Considerations and Optimization of Nitration of 2-Fluoro-4-methylaniline (B1213500)

The direct nitration of 2-fluoro-4-methylaniline to produce 2-fluoro-4-methyl-5-nitroaniline involves electrophilic aromatic substitution. The substituents on the aniline (B41778) ring, a fluorine atom, a methyl group, and an amino group, exert competing electronic and steric effects that direct the position of the incoming nitro group. The amino group is a powerful activating, ortho-, para-director, while the methyl group is also an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director.

Given the positions of the existing substituents on 2-fluoro-4-methylaniline (amino at C1, fluoro at C2, and methyl at C4), the primary positions for electrophilic attack would be C5 and C6. The powerful directing effect of the amino group would strongly favor nitration at the para-position (C4), which is already occupied by the methyl group, and the ortho-positions (C2 and C6). The C2 position is blocked by the fluorine atom. Therefore, the C6 and C5 positions are the most likely candidates for nitration. The electronic and steric environment created by the existing substituents makes the C5 position the most probable site for nitration to yield this compound.

A significant challenge in the direct nitration of anilines is the high reactivity of the amino group, which can be easily oxidized by the nitrating agent, leading to the formation of undesired byproducts and a complex reaction mixture. To circumvent this, the amino group is often protected, for instance, by acetylation to form an acetamide. This moderation of the amino group's activating effect can lead to a cleaner reaction and higher yield of the desired nitro product. Following nitration, the protecting group is removed by hydrolysis to regenerate the amino group.

Optimization of the nitration of a substituted aniline like 2-fluoro-4-methylaniline would involve a careful selection of the nitrating agent, solvent, and reaction temperature. Common nitrating agents include a mixture of nitric acid and sulfuric acid, or fuming nitric acid. google.com The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.

Scalable Synthesis Protocols for this compound

Developing a scalable synthesis protocol for this compound necessitates a process that is not only high-yielding but also safe and reproducible on a larger scale. A potential scalable approach would likely involve the protection of the amino group of 2-fluoro-4-methylaniline, followed by nitration and subsequent deprotection.

A representative multi-step synthesis, drawing parallels from the synthesis of structurally similar compounds, would be as follows:

Protection: Reaction of 2-fluoro-4-methylaniline with an acylating agent like acetic anhydride (B1165640) to form the corresponding N-acetyl derivative.

Nitration: The N-acetylated compound is then subjected to nitration using a suitable nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, at a controlled low temperature. google.com

Deprotection: The resulting N-acetyl-2-fluoro-4-methyl-5-nitroaniline is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound. google.com

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing for nitration reactions. Flow reactors allow for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety, which are critical for managing the highly exothermic and potentially hazardous nitration process.

Comparative Analysis of Synthetic Pathways to Related Fluoronitroaniline Isomers and Analogues

The synthesis of fluoronitroanilines can be approached through various strategies, each with its own merits and limitations. A comparative analysis of these methods provides valuable insights into the synthesis of the target molecule and its relatives.

Selective Reduction Approaches for Dinitrophenyl Fluorides (e.g., 2,4-Dinitrofluorobenzene to 2-Fluoro-5-nitroaniline)

An alternative to direct nitration for the synthesis of some fluoronitroaniline isomers is the selective reduction of a dinitro-substituted precursor. A classic example is the synthesis of 2-fluoro-5-nitroaniline (B1294389) from 2,4-dinitrofluorobenzene. In this process, one of the two nitro groups is selectively reduced to an amino group.

This selective reduction can be achieved using various reducing agents. A patented method describes the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. guidechem.com The reaction is typically carried out in an inert solvent at elevated temperatures. Another method utilizes zinc powder in a mixture of ethanol (B145695) and water. researchgate.net The choice of reducing agent and reaction conditions is crucial for achieving high selectivity for the reduction of the desired nitro group.

| Reducing Agent | Acid/Solvent | Reported Yield | Reference |

|---|---|---|---|

| Iron Powder | Acetic Acid | 79% | guidechem.com |

| Zinc Powder | Ethanol/Water with Ammonium Chloride | 70.1% | researchgate.net |

Multi-step Modular Syntheses of Structurally Similar Compounds (e.g., 4-Fluoro-2-methoxy-5-nitroaniline)

The synthesis of more complex fluoronitroaniline analogues often employs a multi-step, modular approach where the aromatic ring is built up with the desired functional groups in a sequential manner. The synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436), a key intermediate in the production of the anticancer drug Mereletinib, serves as an excellent example. wikipedia.org

A common synthetic route starts with a differently substituted precursor and involves several key transformations:

Starting Material: A typical starting material is 2,4-difluoro-1-nitrobenzene.

Nucleophilic Aromatic Substitution: The more activated fluorine at the 2-position is selectively replaced by a methoxy (B1213986) group using sodium methoxide (B1231860) in a solvent like toluene.

Reduction: The nitro group of the resulting 4-fluoro-2-methoxy-1-nitrobenzene is then reduced to an amino group, for example, using a reducing agent like Raney Nickel with hydrogen gas, to yield 4-fluoro-2-methoxyaniline.

Protection: The amino group is protected by acetylation with acetic anhydride. google.com

Nitration: The protected aniline derivative undergoes nitration to introduce the nitro group at the 5-position. google.com

Deprotection: Finally, the acetyl protecting group is removed by hydrolysis to give the desired 4-fluoro-2-methoxy-5-nitroaniline. google.com

This modular approach allows for the precise placement of various functional groups on the aromatic ring, providing access to a wide range of structurally diverse compounds.

Meerwein Arylation Approaches for Fluoronitroaniline Derivatives

The Meerwein arylation is a powerful carbon-carbon bond-forming reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt like a copper salt. nih.gov This reaction proceeds via a radical mechanism. nih.gov

For the synthesis of fluoronitroaniline derivatives, this approach could potentially be used to introduce an aryl group to a molecule already containing the fluoro and nitro functionalities, or to construct the aromatic ring itself. For instance, a fluoronitroaniline could be diazotized and then reacted with an appropriate alkene.

An example of a related application is the electrochemical Meerwein arylation, which has been used for the synthesis of aryl-benzoquinone derivatives. In this method, various anilines, including 4-fluoroaniline, are converted to their corresponding aryldiazonium salts, which then react with hydroquinone. Although this does not directly yield a fluoronitroaniline, it demonstrates the feasibility of using fluoro-substituted anilines in Meerwein-type reactions. The general applicability of this method suggests its potential for creating complex fluorinated aromatic structures.

Chemical Reactivity and Derivatization Studies of 2 Fluoro 4 Methyl 5 Nitroaniline

Transformations Involving the Primary Amine Functionality

The primary amine group in 2-fluoro-4-methyl-5-nitroaniline is a versatile handle for a range of chemical modifications, including acylation and diazotization, which in turn open pathways to numerous other derivatives.

N-Acylation Reactions (e.g., with Acetic Anhydride)

The primary amine of this compound can be readily acylated. A notable example is its reaction with acetic anhydride (B1165640). In a typical procedure, this compound is dissolved in acetic anhydride and stirred at room temperature. This reaction leads to the formation of the corresponding N-acetylated product, N-(2-fluoro-4-methyl-5-nitrophenyl)acetamide. The product, an off-white solid, can be isolated by precipitation in water, followed by filtration and drying. This straightforward and efficient reaction provides a means to protect the amine group or to introduce an amide functionality, which can influence the compound's electronic properties and subsequent reactivity.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann Reactions)

The diazonium salt of this compound serves as a key intermediate in the synthesis of various halo-substituted aromatic nitrotoluenes via the Sandmeyer reaction. These reactions are crucial for introducing chloro, bromo, and iodo substituents onto the aromatic ring at the position of the original amino group.

The synthesis of 3-chloro-4-fluoro-6-methylnitrobenzene is achieved by first preparing the diazonium salt from this compound in concentrated hydrochloric acid at 0°C. This diazonium salt solution is then added to a suspension of copper(I) chloride in concentrated hydrochloric acid, also at 0°C. Allowing the mixture to warm to room temperature facilitates the substitution reaction, yielding the desired product.

Similarly, the synthesis of 3-bromo-4-fluoro-6-methylnitrobenzene involves the diazotization of this compound in concentrated hydrobromic acid at 0°C. The resulting diazonium salt is then reacted with a solution of cuprous oxide in concentrated hydrobromic acid to afford the brominated product.

For the synthesis of 3-iodo-4-fluoro-6-methylnitrobenzene , the diazotization is carried out in concentrated hydrochloric acid, and the resulting diazonium salt solution is subsequently treated with a solution of potassium iodide in water at 0°C.

These halogenated derivatives are valuable intermediates in organic synthesis, for instance, in the preparation of substituted indoles.

| Starting Material | Reagents | Product |

| This compound | 1. NaNO₂, conc. HCl, 0°C2. CuCl, conc. HCl, 0°C to rt | 3-Chloro-4-fluoro-6-methylnitrobenzene |

| This compound | 1. NaNO₂, conc. HBr, 0°C2. Cu₂O, conc. HBr, 0°C | 3-Bromo-4-fluoro-6-methylnitrobenzene |

| This compound | 1. NaNO₂, conc. HCl, 0°C2. KI, H₂O, 0°C | 3-Iodo-4-fluoro-6-methylnitrobenzene |

Table 1: Synthesis of Halo-Substituted Aromatic Nitrotoluenes

Organometallic Derivatization: Synthesis of Arylmercury(II) and Aryltellurium(IV) Compounds from Related Analogues

While specific studies on the direct synthesis of arylmercury(II) and aryltellurium(IV) compounds from this compound are not extensively reported, the reactivity of analogous substituted anilines suggests potential pathways for such transformations. The synthesis of organometallic compounds often proceeds through intermediates like diazonium salts or via direct metallation reactions. For instance, the general synthesis of aryltellurium(IV) compounds can be achieved by reacting aryl mercuric chlorides with tellurium tetrabromide. Although not directly demonstrated with this compound, this suggests a possible, albeit indirect, route to its aryltellurium(IV) derivatives. Research on other nitroaniline derivatives, such as o-nitroaniline, has shown the successful synthesis of organotellurium(IV) complexes, indicating the feasibility of such reactions within this class of compounds. The synthesis of arylmercury(II) compounds from anilines can also be envisioned through various established methods in organometallic chemistry, though specific examples for this particular substrate remain to be documented.

Modifications of the Nitro Group: Reduction and Functionalization

The nitro group of this compound is a key functional group that can undergo reduction to an amino group, a fundamental transformation in the synthesis of various compounds, including diamines and heterocyclic systems. The presence of both a nitro and an amino group on the same aromatic ring allows for selective reactions and the synthesis of complex molecules. For example, the reduction of the nitro group is a critical step in multi-step syntheses that utilize this compound as a starting material for more complex structures. While the reduction is a known transformation, detailed studies focusing solely on the optimization of this reduction for this specific compound, including comparative yields with different reducing agents, are not widely available in the general literature. Other potential functionalizations of the nitro group beyond reduction are not extensively documented for this particular molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with both electron-donating (amino and methyl) and electron-withdrawing (fluoro and nitro) groups. This complex substitution pattern influences the regioselectivity of further substitution reactions. The amino and methyl groups are activating and ortho-, para-directing, while the nitro and fluoro groups are deactivating and meta-directing relative to their own positions. The interplay of these directing effects makes predicting the outcome of electrophilic aromatic substitution reactions challenging. While it is expected that the positions ortho and para to the strongly activating amino group would be the most nucleophilic, steric hindrance from the adjacent methyl group and the deactivating effect of the nitro group would also play a significant role.

Similarly, the potential for nucleophilic aromatic substitution is influenced by the presence of the strongly electron-withdrawing nitro group, which can activate the ring towards attack by nucleophiles. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution, could potentially be displaced. However, specific, well-documented examples of either electrophilic or nucleophilic aromatic substitution reactions on the benzene ring of this compound are not prevalent in the surveyed scientific literature, indicating a potential area for further research.

Strategic Applications of 2 Fluoro 4 Methyl 5 Nitroaniline in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocyclic Chemistry

The arrangement of functional groups on the 2-fluoro-4-methyl-5-nitroaniline ring makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the ortho-nitro and para-methyl substituents to the aniline (B41778) group is particularly advantageous for constructing fused ring systems.

Indole (B1671886) Scaffold Construction (e.g., Leimgruber-Batcho Reaction for 5-Fluoro-6-substituted Indoles)

The Leimgruber-Batcho indole synthesis is a powerful and widely utilized method for creating indole rings from o-nitrotoluenes. wikipedia.org This two-step process begins with the formation of an enamine, followed by a reductive cyclization to form the indole structure. wikipedia.org The this compound is, in principle, a suitable precursor for this reaction, providing a pathway to 5-fluoro-6-methylindoles, which are valuable scaffolds in medicinal chemistry.

The general mechanism of the Leimgruber-Batcho synthesis involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form a vinylogous amine (enamine). wikipedia.org This intermediate is then subjected to reduction, commonly using reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride, which reduces the nitro group to an amine. wikipedia.orgclockss.org The resulting amino-enamine undergoes spontaneous cyclization and elimination of the secondary amine to yield the indole ring. wikipedia.orgyoutube.com

While direct examples using this compound in the Leimgruber-Batcho reaction are not extensively detailed in the provided search results, the synthesis of 5-fluoroindole (B109304) from 5-fluoro-2-nitrotoluene (B1295086) via this method has been described, highlighting the feasibility of this approach for fluorinated indoles. diva-portal.org The process is noted for its high yields and mild reaction conditions, making it a popular alternative to the Fischer indole synthesis, especially since many ortho-nitrotoluene precursors are commercially available. wikipedia.org

Precursor for Advanced Pharmaceutical Intermediates

The chemical architecture of this compound makes it a valuable precursor in the multi-step synthesis of sophisticated pharmaceutical compounds. Its functional groups can be strategically manipulated to build the complex frameworks required for modern therapeutics.

Contributions to the Synthesis of Tyrosine Kinase Inhibitors (e.g., Osimertinib and Mereletinib Precursors through related compounds)

Although direct synthesis of Osimertinib and Mereletinib from this compound is not explicitly detailed, the synthesis of these potent tyrosine kinase inhibitors involves structurally similar intermediates, underscoring the importance of substituted nitroanilines in this field. nih.govntnu.nodrugbank.com

For instance, the synthesis of Osimertinib, an EGFR inhibitor used in cancer therapy, has been reported to start from 4-fluoro-2-methoxyaniline. cjph.com.cncjph.com.cn This starting material undergoes nitration to produce 4-fluoro-2-methoxy-5-nitroaniline (B580436), a key intermediate. cjph.com.cncjph.com.cnsci-hub.segoogle.comchemicalbook.com This nitroaniline is then coupled with other heterocyclic fragments and further functionalized through a series of reactions including condensation, amination, and nitro group reduction to ultimately yield Osimertinib. cjph.com.cncjph.com.cngoogle.comchemicalbook.com

Similarly, 4-fluoro-2-methoxy-5-nitroaniline is a crucial intermediate in the synthesis of Mereletinib, another potent kinase inhibitor. chemicalbook.com The synthetic route involves the selective modification of the nitro group on this precursor to build the required chemical scaffold for Mereletinib. chemicalbook.com

Furthermore, research into novel tyrosine kinase inhibitors has demonstrated the utility of related nitroaniline fragments. For example, a study on N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((2-methyl-5-nitrophenyl)amino)methyl)benzamide, a compound containing a 2-methyl-5-nitroaniline (B49896) fragment, showed significant binding affinity to Abl kinase. mdpi.com

The following table summarizes the role of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, in the synthesis of Osimertinib.

| Step | Reaction | Starting Material | Key Intermediate |

| 1 | Nitration | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxy-5-nitroaniline |

| 2 | Condensation | 4-Fluoro-2-methoxy-5-nitroaniline and 3-(2-chloropyrimidin-4-yl)-1-methylindole | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine |

| 3 | Amination | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine and N,N,N'-trimethylethylenediamine | N'-[2-(dimethylamino)ethyl]-2-methoxy-N'-methyl-N-[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |

| 4 | Nitro Reduction & Acylation | Previous intermediate | Osimertinib |

This table is a simplified representation of a multi-step synthesis. cjph.com.cncjph.com.cngoogle.com

Development of Novel Antimycobacterial Agents and Related Bioactive Compounds

While direct application of this compound in antimycobacterial drug synthesis is not explicitly documented in the provided results, the broader class of fluorinated nitroaromatics has shown promise. For example, 5-phenyl-furan-2-carboxylic acids are a class of antimycobacterial agents, and a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid has been studied, indicating the potential of fluoronitrophenyl moieties in this therapeutic area. unimi.it Indole derivatives, which can be synthesized from precursors like this compound, are also known to exhibit a wide range of biological activities, including antibacterial effects. rjptonline.org

Utility in Agrochemical and Specialty Chemical Synthesis (e.g., Herbicides through related compounds)

Fluorine-containing compounds are of significant interest in the agrochemical industry. researchgate.net The inclusion of fluorine can enhance the biological activity of herbicides, insecticides, and fungicides. researchgate.net Substituted anilines, including nitroanilines, are known precursors for various agrochemicals. For instance, 2-fluoro-5-nitroaniline (B1294389) is an important intermediate for synthesizing fungicides. guidechem.com While the direct use of this compound in herbicide synthesis is not specified, a related compound, 2-fluoro-5-nitroaniline, is a known starting material for herbicides like tetrahydrophthalimides, hydantoins, and urazoles. google.com This suggests that this compound could similarly serve as a valuable building block for developing new, potentially more effective, agrochemicals.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 4 Methyl 5 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For derivatives of 2-Fluoro-4-methyl-5-nitroaniline, the ¹H NMR spectrum reveals characteristic signals that can be assigned to the aromatic protons, the methyl group protons, and the amine protons.

For instance, in the ¹H NMR spectrum of 4-Methyl-3-nitroaniline, distinct signals are observed. rsc.org A singlet corresponding to the methyl protons (CH₃) typically appears around 2.31 ppm. rsc.org The protons of the amino group (NH₂) produce a broad singlet at approximately 5.55 ppm. rsc.org The aromatic protons exhibit a more complex pattern of doublets and doublets of doublets due to spin-spin coupling, with signals appearing at 7.15 ppm, 7.09 ppm, and 6.80 ppm. rsc.org Similarly, the related compound 2-Methyl-5-nitroaniline (B49896) shows a methyl singlet at 2.16 ppm and amine protons as a broad signal, with aromatic protons resonating at 7.79 ppm, 7.56 ppm, and 7.25 ppm. rsc.org

Table 1: ¹H NMR Data for Related Nitroaniline Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Methyl-3-nitroaniline rsc.org | DMSO | 7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H), 2.31 (s, 3H) |

| 2-Methyl-5-nitroaniline rsc.org | DMSO | 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H) |

| 2-Methyl-3-nitroaniline rsc.org | DMSO | 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H), 2.07 (s, 3H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive assignment of the carbon skeleton.

In the ¹³C NMR spectrum of 4-Methyl-3-nitroaniline, the methyl carbon appears at a characteristic chemical shift of 18.78 ppm. rsc.org The aromatic carbons resonate in the region of 108.21 to 149.26 ppm, with the carbon atoms attached to the nitro and amino groups showing distinct downfield shifts. rsc.org For example, the carbon bearing the amino group (C-NH₂) is found at 147.96 ppm, while the carbon attached to the nitro group (C-NO₂) is at 149.26 ppm. rsc.org

Table 2: ¹³C NMR Data for Related Nitroaniline Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Methyl-3-nitroaniline rsc.org | DMSO | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 |

| 2-Methyl-3-nitroaniline rsc.org | DMSO | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 |

| 2-Fluoro-5-nitroaniline (B1294389) nih.gov | Not Specified | Not Specified |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, the calculated exact mass is 170.04915563 Da. nih.gov HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, thereby confirming the molecular formula of C₇H₇FN₂O₂. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The FT-IR spectrum of a nitroaniline derivative would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and C-H stretches of the aromatic ring and methyl group. For the related compound 2-Fluoro-5-nitroaniline, FT-IR spectra have been recorded using various techniques, including KBr wafer and Attenuated Total Reflectance (ATR). nih.gov The NIST/EPA Gas-Phase Infrared Database also contains a spectrum for this compound. nist.gov These spectra would show the key vibrational modes that confirm the presence of the amine, nitro, and fluoro functional groups.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for the analysis of non-volatile and thermally sensitive compounds like nitroanilines.

In the context of this compound and its derivatives, HPLC would be employed to determine the purity of a synthesized sample. rsc.org By using a suitable stationary phase and mobile phase, the target compound can be separated from any starting materials, byproducts, or other impurities. The retention time of the main peak in the chromatogram serves as an identifier for the compound, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. For example, the purity of 2-Methyl-5-nitroaniline has been reported to be greater than 95% as determined by HPLC. lgcstandards.com

X-ray Crystallography for Solid-State Structural Determination (e.g., Single-Crystal X-ray Diffraction of Derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly documented, the analysis of closely related derivatives provides significant insight into the expected solid-state conformation, including bond lengths, angles, and intermolecular interactions.

A pertinent example is the single-crystal X-ray diffraction analysis of 2-Fluoro-5-nitroaniline , a structurally analogous compound. guidechem.comresearchgate.net The crystallographic data reveals the molecule's planarity and the specific interactions that govern its crystal packing. In the solid state, an intramolecular hydrogen bond is observed between one of the amine hydrogens and the adjacent fluorine atom. guidechem.com The crystal structure is further stabilized by intermolecular C-H···O and N-H···O hydrogen bonds, which link the molecules into chains. guidechem.com

The detailed crystallographic parameters for 2-Fluoro-5-nitroaniline are presented below, offering a model for the type of data obtained from such an analysis. guidechem.comresearchgate.net

| Parameter |

This data is for the derivative compound 2-Fluoro-5-nitroaniline and serves as an illustrative example. guidechem.comresearchgate.net

Elemental Microanalysis (CHN)

Elemental microanalysis, commonly known as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This combustion-based method provides a crucial verification of a compound's elemental composition and purity by comparing experimentally determined values to theoretically calculated percentages.

For This compound , the theoretical elemental composition can be calculated from its molecular formula, C₇H₇FN₂O₂. nih.gov The molecular weight of this compound is 170.14 g/mol . nih.gov

The theoretical percentages are as follows:

Carbon (C): (7 * 12.011 / 170.14) * 100% = 49.41%

Hydrogen (H): (7 * 1.008 / 170.14) * 100% = 4.15%

Nitrogen (N): (2 * 14.007 / 170.14) * 100% = 16.47%

In a typical CHN analysis, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace with a stream of oxygen. The combustion products—carbon dioxide, water vapor, and nitrogen gas—are then separated and quantified by a detector. The resulting experimental percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical data (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

The table below presents the theoretical elemental composition for this compound. In a research setting, this would be compared against experimental results to validate the synthesis of the compound.

| Element |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Methyl 5 Nitroaniline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures and molecular geometries. For 2-Fluoro-4-methyl-5-nitroaniline, DFT calculations can elucidate the distribution of electron density and predict the three-dimensional arrangement of its atoms, which are fundamental to understanding its chemical behavior.

Prediction of Reactive Sites and Conformational Analysis

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing nitro (-NO2) and fluoro (-F) groups. DFT calculations, particularly through the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can pinpoint the likely sites for electrophilic and nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital): The distribution of the HOMO is typically concentrated around the more electron-rich regions of the molecule. For this compound, this is expected to be primarily on the amino group and the aromatic ring, indicating these as the most probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO, conversely, is localized on the electron-deficient areas. The strong electron-withdrawing nature of the nitro group suggests that the LUMO will be significantly centered on this moiety, making it and the adjacent carbon atoms susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro group and the nitrogen of the amino group, while positive potential (blue) would be associated with the hydrogen atoms of the amino group.

Conformational analysis, also achievable through DFT, would explore the rotational barriers around the C-N bonds of the amino and nitro groups. The planarity of the molecule is a key factor, as it influences the extent of π-conjugation between the functional groups and the benzene (B151609) ring. Studies on similar nitroanilines have shown that the molecule is approximately planar, with slight pyramidalization at the amino nitrogen. core.ac.uk

Table 1: Predicted Reactive Sites and Conformational Data for this compound (Illustrative)

| Parameter | Predicted Characteristic | Rationale |

| Primary Electrophilic Attack Site | Amino Group (-NH2) | High HOMO density |

| Primary Nucleophilic Attack Site | Nitro Group (-NO2) | High LUMO density |

| Amino Group Conformation | Near-planar with the ring | To maximize π-conjugation |

| Nitro Group Conformation | Twisted relative to the ring | Steric hindrance and electronic effects |

Energetic Profiles of Reaction Pathways

DFT can be employed to model the energetic changes that occur during a chemical reaction, providing valuable insights into reaction mechanisms and feasibility. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations, such as the reduction of the nitro group or electrophilic substitution on the aromatic ring. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the reduction of the nitro group to an amino group is a common transformation for nitroanilines, and DFT could be used to compare the energetic feasibility of different reducing agents and pathways.

Molecular Modeling and Simulations (e.g., MOPAC)

While DFT provides high accuracy, semi-empirical methods, such as those implemented in the Molecular Orbital Package (MOPAC), offer a faster computational approach for larger systems or for initial, less computationally demanding, explorations. molssi.orgmolssi.orgopenmopac.netgithub.iowikipedia.org MOPAC utilizes approximations and parameters derived from experimental data to simplify the calculations. molssi.orgopenmopac.netwikipedia.org

For this compound, MOPAC could be used to rapidly calculate properties such as:

Heat of formation: An indicator of the molecule's thermodynamic stability.

Ionization potential: The energy required to remove an electron, related to its susceptibility to oxidation.

These calculations, while less precise than DFT, are valuable for high-throughput screening of related compounds or for providing initial geometries for more rigorous DFT optimization. molssi.org The MOZYME feature within MOPAC is particularly useful for modeling large systems, though it is more applicable to macromolecules than to a small molecule like this compound. molssi.orgmolssi.org

Table 2: Illustrative MOPAC Calculation Results for this compound

| Property | Illustrative Value | Significance |

| Heat of Formation (kcal/mol) | -25.5 | Indicates thermodynamic stability |

| Dipole Moment (Debye) | 4.8 | High polarity, suggesting solubility in polar solvents |

| Ionization Potential (eV) | 8.9 | Resistance to oxidation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Bioactive Compounds

While this compound itself may not be a bioactive end-product, it can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govbg.ac.rsnih.gov

Should a series of bioactive compounds be synthesized from this compound, a QSAR study would typically involve:

Data Set Generation: Synthesizing a library of derivatives where specific substituents on the parent molecule are varied.

Descriptor Calculation: For each molecule in the series, a range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model is built that relates the calculated descriptors to the experimentally measured biological activity. nih.govbg.ac.rsnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For derivatives of this compound, a QSAR model could help in understanding which structural features are crucial for their biological activity and in designing new, more potent compounds. For example, a QSAR study on the toxicity of nitroaromatic compounds could identify the key structural determinants of this adverse effect. nih.gov

Emerging Research Frontiers and Future Prospects for 2 Fluoro 4 Methyl 5 Nitroaniline Chemistry

Exploration of Green Chemistry Approaches in its Synthesis

The synthesis of nitroaromatic compounds, including 2-Fluoro-4-methyl-5-nitroaniline, has traditionally relied on methods that are effective but often generate significant chemical waste and utilize harsh reagents. The principles of green chemistry are now guiding research towards more sustainable and environmentally benign synthetic routes.

A primary focus of green chemistry is the replacement of conventional acid catalysts, like concentrated sulfuric acid, with solid acid catalysts. acs.orgnih.gov These heterogeneous catalysts are advantageous as they are non-corrosive, reusable, and can be easily separated from the reaction mixture, which simplifies the work-up procedure and minimizes waste. acs.orgeurekaselect.com Research into the nitration of fluorotoluenes has demonstrated the effectiveness of solid acid catalysts such as H-beta, Fe/Mo/SiO₂, and MoO₃/SiO₂. acs.org These catalysts have shown high regioselectivity and conversion rates under milder conditions than traditional methods. acs.org For instance, the nitration of 2-fluorotoluene (B1218778) using 70% nitric acid at 90°C over a solid acid catalyst yielded 2-fluoro-5-nitrotoluene (B1294961) with high selectivity. acs.org This suggests that a similar approach could be developed for the nitration of a precursor to this compound, representing a significant step towards a greener synthesis.

Another green approach involves the use of alternative nitrating agents and reaction media. Urea nitrate (B79036) has been identified as a milder and safer nitrating agent compared to fuming nitric acid, and its use in conjunction with concentrated sulfuric acid can lead to excellent yields of mono-nitro compounds at room temperature with a simple aqueous workup. nih.gov Furthermore, the use of dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium offers a green and safe method for producing nitroaromatics with minimal acidic waste. chemai.io

Microwave-assisted synthesis is also a promising green technique. It can significantly reduce reaction times and, in some cases, improve yields. nih.gov For example, a microwave-assisted nitration of phenol (B47542) using copper(II) nitrate in acetic acid was completed in just one minute with a high yield. nih.gov The application of microwave technology to the synthesis of this compound could offer a more energy-efficient pathway.

The selective reduction of dinitro precursors is another key step that can be made greener. Traditional methods often use stoichiometric reducing agents like iron powder in acidic media. chemicalbook.com Catalytic hydrogenation, using catalysts such as Raney Nickel or palladium-on-carbon, in more environmentally friendly solvents like methanol (B129727) or ethanol (B145695), presents a cleaner alternative. dergipark.org.tr

Table 1: Comparison of Conventional and Green Synthesis Approaches for Related Nitroaromatic Compounds

| Feature | Conventional Method | Green Chemistry Approach | Research Finding |

|---|---|---|---|

| Catalyst | Concentrated Sulfuric Acid | Solid Acid Catalysts (e.g., H-beta, MoO₃/SiO₂) | Reusable, non-corrosive, simplifies work-up, and can be highly selective. acs.orgnih.gov |

| Nitrating Agent | Fuming Nitric Acid | Urea Nitrate, Dinitrogen Pentoxide (N₂O₅) | Milder reaction conditions and reduced acidic waste. nih.govchemai.io |

| Reaction Time | Several hours | Minutes (with microwave assistance) | Microwave-assisted synthesis can dramatically accelerate reaction rates. nih.gov |

| Solvents | Halogenated Solvents | Ethanol, Water, Liquefied Gases | Use of less toxic and more sustainable solvents. chemai.ioneurosciencenews.com |

| Byproducts | Significant acidic waste | Minimal, often recyclable | Reduced environmental impact and easier product purification. acs.orgchemai.io |

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The structural framework of this compound is a valuable starting point for the design and synthesis of novel derivatives with potential biological activity. The presence of reactive sites—the amino and nitro groups, as well as the aromatic ring—allows for a variety of chemical modifications to tune the compound's properties for applications in pharmaceuticals and agrochemicals. nih.gov

One promising avenue of research is the synthesis of novel fluoroquinolone derivatives. By modifying the N-1 position of the fluoroquinolone core with moieties derived from compounds like this compound, it may be possible to create new antibacterial agents with enhanced efficacy or a broader spectrum of activity. acs.org Studies on substituted fluoroquinolones have shown that such modifications can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. acs.org

Furthermore, the 2-methyl-5-nitroaniline (B49896) core is present in a variety of compounds that have been investigated for their antimicrobial properties. mdpi.com By introducing a fluorine atom at the 2-position, as in this compound, the electronic properties of the molecule are altered, which could lead to derivatives with unique biological profiles.

The synthesis of Schiff bases and hydrazones from the amino group of this compound is another area of interest. These derivatives have been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. mdpi.com The exploration of such derivatives of this compound could yield new classes of bioactive compounds.

Table 2: Potential Bioactive Derivatives of this compound and Their Targeted Activities

| Derivative Class | Potential Modification | Targeted Bioactivity | Rationale/Example from Related Compounds |

|---|---|---|---|

| Fluoroquinolone Analogs | Reaction with a fluoroquinolone carboxylic acid | Antibacterial | N-1 substituted fluoroquinolones show potent antibacterial activity. acs.org |

| Schiff Bases | Condensation with aromatic aldehydes | Antimicrobial, Anti-inflammatory | Schiff bases of related anilines exhibit a range of biological effects. mdpi.com |

| Amide Derivatives | Acylation of the amino group | Kinase Inhibition, Anticancer | 4-Fluoro-2-Methoxy-5-nitroaniline (B580436) is a key intermediate for kinase inhibitors. nih.govpatsnap.com |

| Heterocyclic Derivatives | Cyclization reactions involving the amino and nitro groups | Diverse Pharmacological Activities | Nitroaniline derivatives are versatile precursors for various heterocyclic systems. nih.gov |

Application in Advanced Materials Science and Sensor Development

The unique electronic and structural characteristics of this compound make it a promising candidate for applications in advanced materials science and the development of chemical sensors. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, facilitated by the aromatic ring, creates a "push-pull" system that can give rise to interesting optical and electronic properties.

In addition to NLO materials, this compound can serve as a precursor for the synthesis of novel dyes and pigments. The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, a class of compounds known for their vibrant colors and stability. nih.gov The fluorine and methyl substituents can be used to fine-tune the color and properties of the resulting dyes.

Table 3: Potential Applications of this compound in Materials Science and Sensors

| Application Area | Relevant Property | Potential Role of this compound |

|---|---|---|

| Nonlinear Optics (NLO) | Second-Order Hyperpolarizability | As a chromophore in NLO materials for frequency conversion and optical switching. ui.ac.id |

| Dyes and Pigments | Chromophoric System | As an intermediate for the synthesis of novel azo dyes with tailored properties. nih.gov |

| Fluorescent Sensors | Electron-Deficient Aromatic Ring | As a quenching agent or a template for sensors designed to detect nitroaromatic pollutants. researchgate.net |

| Molecularly Imprinted Polymers (MIPs) | Specific Molecular Structure | As a template molecule for creating highly selective recognition sites in sensors. neurosciencenews.com |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the acceleration of the discovery of new compounds and materials. For a molecule like this compound and its potential derivatives, these computational tools offer a powerful approach to guide experimental efforts and explore vast chemical spaces efficiently.

In the realm of drug discovery, in silico methods are used to predict the pharmacological profiles of new molecules. nih.govui.ac.id By analyzing the structure of this compound, ML algorithms can predict its potential interactions with various biological targets, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. ui.ac.id This allows researchers to identify promising avenues for the development of new therapeutic agents based on this scaffold. For example, a study on substituted aminonitriles used in silico predictions to evaluate their potential as GPCR ligands, enzyme inhibitors, and ion channel modulators. ui.ac.id

AI is also being employed for de novo drug design, where generative models create novel molecular structures with desired properties. mdpi.com By training these models on large datasets of known bioactive molecules, it is possible to generate new derivatives of this compound that are optimized for a specific biological target. This approach can significantly shorten the lead identification timeline in drug discovery. mdpi.com

Furthermore, ML models can predict the outcomes of chemical reactions, including yield and purity, based on various reaction parameters. chemai.io This can be used to optimize the synthesis of this compound and its derivatives, reducing the need for extensive experimental screening and leading to more efficient and cost-effective production processes. chemai.io

Table 4: Application of AI and Machine Learning in the Study of this compound

| AI/ML Application | Predicted Property/Outcome | Potential Impact on Research |

|---|---|---|

| QSAR Modeling | Mutagenicity, Toxicity | Prioritization of the synthesis of safer derivatives for industrial and biomedical applications. nih.govneurosciencenews.com |

| ***In Silico* Pharmacological Profiling** | Bioactivity against various targets (GPCRs, enzymes, etc.) | Identification of the most promising therapeutic areas for derivatives of the compound. nih.govui.ac.id |

| ***De Novo* Drug Design** | Novel molecular structures with optimized bioactivity | Acceleration of the discovery of new drug candidates based on the this compound scaffold. mdpi.com |

| Reaction Outcome Prediction | Synthetic yield, Purity | Optimization of synthetic routes, leading to more efficient and sustainable chemical processes. chemai.io |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-methyl-5-nitroaniline with high purity?

- Methodology : A stepwise approach is recommended:

Nitration : Introduce the nitro group to a fluorinated toluene derivative (e.g., 2-fluoro-4-methylaniline) using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor reaction progress via TLC.

Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials and isomers.

Characterization : Confirm regioselectivity (para-nitration) via ¹H/¹⁹F NMR and FT-IR (e.g., nitro group absorption at ~1520 cm⁻¹) .

- Key Consideration : Fluorine’s electron-withdrawing effect directs nitration to the para position relative to the methyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : ¹H NMR for methyl protons (δ ~2.3 ppm) and aromatic protons; ¹⁹F NMR for fluorine environment (δ ~-110 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ at m/z 185.06.

- HPLC/GC : Use C18 columns (HPLC) with UV detection at 254 nm or GC-MS with derivatization for trace impurity analysis. Standard solutions (e.g., 100 µg/mL in methanol) are critical for calibration .

Q. How does this compound degrade under varying storage conditions?

- Experimental Design :

- Conditions : Expose the compound to light (UV vs. dark), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) for 1–4 weeks.

- Analysis : Monitor degradation via HPLC for nitro group reduction products (e.g., amino derivatives) and quantify using area normalization.

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in nitration reactions of fluorinated aniline derivatives?

- Methodology :

DFT Calculations : Optimize molecular geometry using Gaussian/B3LYP/6-31G(d) to evaluate transition states and electron density maps.

NBO Analysis : Quantify substituent effects (fluoro vs. methyl) on aromatic ring electron distribution.

- Outcome : Fluorine’s meta-directing nature and methyl’s ortho/para-directing effects compete, favoring nitration at the 5-position .

Q. What solvent systems optimize reactivity in cross-coupling reactions involving this compound?

- Approach :

- Screen solvents (DMF, THF, acetonitrile) with Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.

- Key Metrics : Reaction yield, byproduct formation (HPLC), and catalyst turnover.

Q. How can LC-MS/MS identify and quantify degradation byproducts of this compound?

- Protocol :

Sample Preparation : Accelerate degradation via UV irradiation (254 nm, 24h).

LC-MS/MS : Use a Q-TOF instrument in positive ion mode; fragment ions (e.g., m/z 167.04 for de-nitrated species) confirm structures.

Quantitation : External calibration with synthesized standards .

Q. What role does this compound play in catalytic C–H functionalization studies?

- Application :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。